molecular formula C11H15BrClN B13588069 5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13588069
M. Wt: 276.60 g/mol
InChI Key: MLIGCSLIBZYSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd position of the tetrahydroisoquinoline ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. One common method is to react 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives with different substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce quinoline derivatives.

Scientific Research Applications

5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor to bioactive alkaloids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The bromine atom and the tetrahydroisoquinoline ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate neurotransmitter systems and other signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1,2,3,4-tetrahydroisoquinoline
  • 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

5-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and dimethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

5-bromo-3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c1-11(2)6-9-8(7-13-11)4-3-5-10(9)12;/h3-5,13H,6-7H2,1-2H3;1H

InChI Key

MLIGCSLIBZYSKG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CN1)C=CC=C2Br)C.Cl

Origin of Product

United States

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